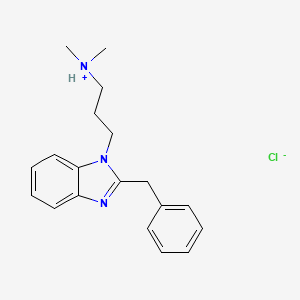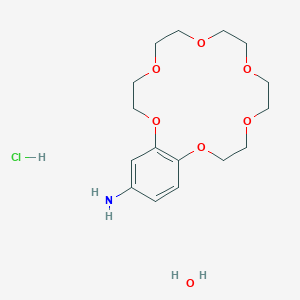
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is a cyclic compound widely used as an ionophore. It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier . This compound is particularly significant in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride can be synthesized through a series of organic reactions. One common method involves the functionalization of 18-crown-6 with an amino group at the para position of the benzene ring. This process typically involves the use of reagents such as aniline and crown ether under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods ensure high purity and yield of the compound, which is essential for its application in various fields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted crown ethers .
Applications De Recherche Scientifique
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism by which 4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride exerts its effects involves the coordination of its oxygen atoms with metal ions. This coordination creates a stable complex, facilitating the transport and detection of these ions. The planar structure of the oxygen atoms provides a strong negative potential barrier, enhancing the compound’s ability to interact with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: A parent compound without the amino group.
Dibenzo-18-crown-6: Contains two benzene rings fused to the crown ether structure.
4-Nitrobenzo-18-crown-6: Similar structure with a nitro group instead of an amino group.
Uniqueness
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is unique due to the presence of the amino group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly useful in applications requiring high selectivity and stability .
Propriétés
Formule moléculaire |
C16H28ClNO7 |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C16H25NO6.ClH.H2O/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15;;/h1-2,13H,3-12,17H2;1H;1H2 |
Clé InChI |
WLKFVHSGZPPEKQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


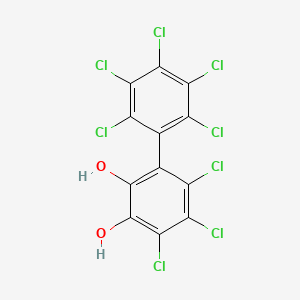
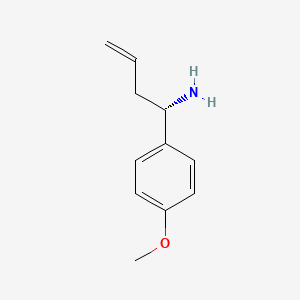
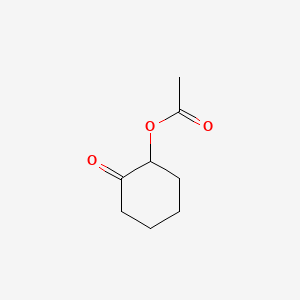
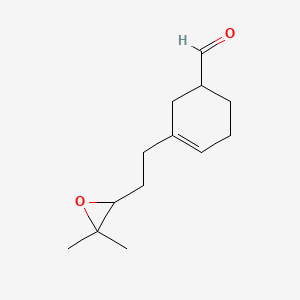
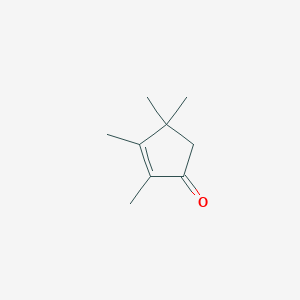
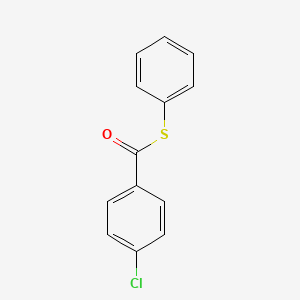
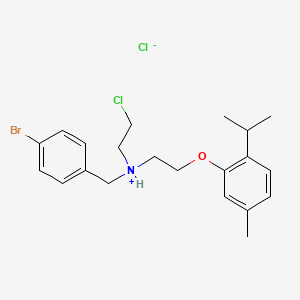

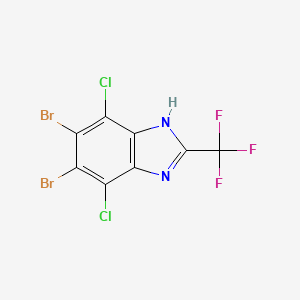
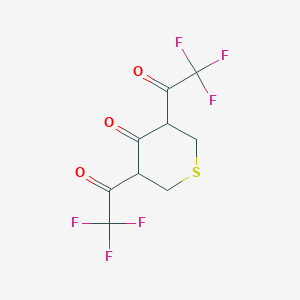
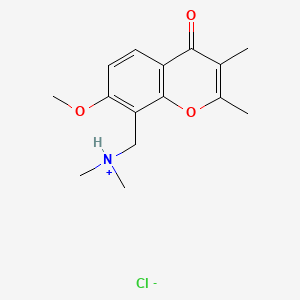
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)

